1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione
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Overview
Description
1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione is a complex organic compound with the molecular formula C19H16N2O4 This compound is known for its unique structure, which includes an imidazolidine ring substituted with benzyl and 4-methylphenyl groups
Preparation Methods
The synthesis of 1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with a suitable diketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency .
Chemical Reactions Analysis
1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylphenyl groups, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Hydrolysis: Acidic or basic hydrolysis can break down the imidazolidine ring, leading to the formation of simpler organic compounds
Scientific Research Applications
1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in studying metabolic processes and developing therapeutic agents .
Comparison with Similar Compounds
1-Benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione can be compared with similar compounds such as:
1-Benzyl-3-(2-methylphenyl)-2,4,5-imidazolidinetrione: This compound has a similar core structure but differs in the position of the methyl group, affecting its reactivity and applications.
1-Methyl-3-phenylimidazolidine-2,4,5-trione: Lacks the benzyl group, leading to different chemical properties and uses.
1,3-Dibenzylimidazolidine-2,4,5-trione: Contains two benzyl groups, which can enhance its stability and interaction with other molecules
Properties
IUPAC Name |
1-benzyl-3-[2-(4-methylphenyl)-2-oxoethyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-13-7-9-15(10-8-13)16(22)12-21-18(24)17(23)20(19(21)25)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQQZJLEGQAPLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C(=O)C(=O)N(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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